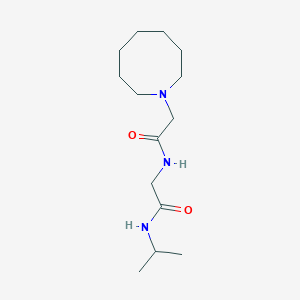
TRANS-2-(1H-INDOL-3-YL)-1-(2-(3-NITRO-PH)-ETHENESULFONYL)-1,2-2H-QUINOLINE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
TRANS-2-(1H-INDOL-3-YL)-1-(2-(3-NITRO-PH)-ETHENESULFONYL)-1,2-2H-QUINOLINE is a complex organic compound that features an indole moiety, a nitrophenyl group, and a quinoline structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of TRANS-2-(1H-INDOL-3-YL)-1-(2-(3-NITRO-PH)-ETHENESULFONYL)-1,2-2H-QUINOLINE typically involves multi-step organic reactions. The process may start with the preparation of the indole and quinoline precursors, followed by the introduction of the nitrophenyl group through nitration reactions. The final step often involves the formation of the ethenesulfonyl linkage under specific conditions, such as the use of strong acids or bases and controlled temperatures.
Industrial Production Methods
Industrial production of this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis equipment, and stringent quality control measures to monitor the reaction progress and product quality.
Chemical Reactions Analysis
Types of Reactions
TRANS-2-(1H-INDOL-3-YL)-1-(2-(3-NITRO-PH)-ETHENESULFONYL)-1,2-2H-QUINOLINE can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert the nitro group to an amine group.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. Reaction conditions may vary, but typically involve controlled temperatures, specific solvents, and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives with additional oxygen-containing functional groups, while reduction may produce amine-substituted indole derivatives.
Scientific Research Applications
Chemistry
In chemistry, TRANS-2-(1H-INDOL-3-YL)-1-(2-(3-NITRO-PH)-ETHENESULFONYL)-1,2-2H-QUINOLINE can be used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound may be studied for its potential biological activity. The presence of the indole and quinoline moieties suggests that it could interact with biological targets, such as enzymes or receptors, making it a candidate for drug discovery and development.
Medicine
In medicine, the compound’s potential therapeutic properties can be explored. Its structure suggests that it may have activity against certain diseases or conditions, and it could be used as a lead compound for the development of new pharmaceuticals.
Industry
In industry, this compound may be used in the production of advanced materials, such as polymers or coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of TRANS-2-(1H-INDOL-3-YL)-1-(2-(3-NITRO-PH)-ETHENESULFONYL)-1,2-2H-QUINOLINE involves its interaction with specific molecular targets. The indole and quinoline moieties may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The nitrophenyl group may also play a role in the compound’s reactivity and interaction with biological molecules.
Comparison with Similar Compounds
Similar Compounds
- 2-(1H-Indol-3-yl)-1-(2-nitrophenyl)ethanone
- 1-(2-(3-Nitrophenyl)ethenyl)-2H-quinoline
- 3-(2-(3-Nitrophenyl)ethenyl)-1H-indole
Uniqueness
TRANS-2-(1H-INDOL-3-YL)-1-(2-(3-NITRO-PH)-ETHENESULFONYL)-1,2-2H-QUINOLINE is unique due to its combination of the indole, nitrophenyl, and quinoline moieties This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds
Properties
IUPAC Name |
2-(1H-indol-3-yl)-1-[(E)-2-(3-nitrophenyl)ethenyl]sulfonyl-2H-quinoline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H19N3O4S/c29-28(30)20-8-5-6-18(16-20)14-15-33(31,32)27-24-11-4-1-7-19(24)12-13-25(27)22-17-26-23-10-3-2-9-21(22)23/h1-17,25-26H/b15-14+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GIMNIHFVPJRJMD-CCEZHUSRSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC(N2S(=O)(=O)C=CC3=CC(=CC=C3)[N+](=O)[O-])C4=CNC5=CC=CC=C54 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C=CC(N2S(=O)(=O)/C=C/C3=CC(=CC=C3)[N+](=O)[O-])C4=CNC5=CC=CC=C54 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H19N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
457.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-{[4-(4-methylphenyl)-5-pyridin-2-yl-1H-imidazol-2-yl]methyl}tetrahydro-2H-pyran-4-carboxamide](/img/structure/B5328162.png)
![N-(5-CHLORO-2-PYRIDINYL)-2-{[4-METHYL-5-(2-PYRIDINYL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}ACETAMIDE](/img/structure/B5328165.png)
![N-[2-(dimethylamino)ethyl]-6-(4-fluorophenyl)-2-hydroxynicotinamide](/img/structure/B5328167.png)
![N-[(E,2E)-3-(2,4-DICHLOROPHENYL)-2-PROPENYLIDENE]-N-[2-(3-METHOXYPHENYL)-1,3-BENZOXAZOL-5-YL]AMINE](/img/structure/B5328168.png)

![3-CHLORO-6-FLUORO-N'~2~-[(Z)-1-METHYL-2-PHENYLETHYLIDENE]-1-BENZOTHIOPHENE-2-CARBOHYDRAZIDE](/img/structure/B5328187.png)
![4-[(2-methyl-4-phenylpyrimidin-5-yl)carbonyl]-2-(trifluoromethyl)morpholine](/img/structure/B5328190.png)
![3-(3-methoxyphenyl)-5-[(2-naphthyloxy)methyl]-1,2,4-oxadiazole](/img/structure/B5328198.png)
![4-chloro-2-[3-(3,4-dimethoxyphenyl)acryloyl]phenyl 3-methoxybenzoate](/img/structure/B5328205.png)
![benzyl (E)-2-[(4-iodobenzoyl)amino]-3-phenylprop-2-enoate](/img/structure/B5328206.png)
![4-methyl-2-{[2-oxo-2-(4-phenyl-1-piperazinyl)ethyl]thio}-5,6,7,8-tetrahydroquinazoline](/img/structure/B5328212.png)

![N-(tert-butyl)-2-(2-{[(2-furylmethyl)amino]methyl}-6-methoxyphenoxy)acetamide hydrochloride](/img/structure/B5328220.png)
![[2-bromo-4-[(E)-2-cyano-2-(6-methyl-1H-benzimidazol-2-yl)ethenyl]-6-ethoxyphenyl] acetate](/img/structure/B5328249.png)
